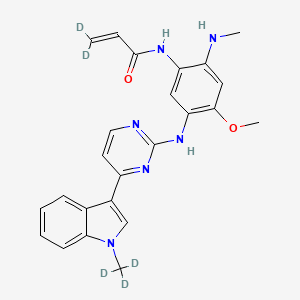
N-Methyl-dosimertinib-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-dosimertinib-d5 is a deuterium-labeled derivative of dosimertinib, a highly potent and selective epidermal growth factor receptor (EGFR) inhibitor. This compound is primarily used in scientific research, particularly in the study of non-small-cell lung cancer . The incorporation of deuterium into the molecule enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-dosimertinib-d5 involves the incorporation of deuterium into the dosimertinib molecule. This process typically includes the use of stable heavy isotopes of hydrogen, carbon, and other elements as tracers for quantitation during the drug development process . The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves advanced techniques in isotope labeling and organic synthesis, often conducted under controlled environments to maintain the integrity of the deuterium-labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-dosimertinib-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the substituents used .
Wissenschaftliche Forschungsanwendungen
N-Methyl-dosimertinib-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in quantitation studies during drug development.
Biology: Employed in studies involving cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in non-small-cell lung cancer.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
Wirkmechanismus
N-Methyl-dosimertinib-d5 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR), a key player in cellular signaling pathways involved in cell growth and proliferation. The deuterium substitution enhances the compound’s pharmacokinetic profile, leading to improved stability and reduced toxicity compared to non-deuterated analogs . The molecular targets and pathways involved include the inhibition of EGFR signaling, which ultimately leads to the suppression of tumor growth in non-small-cell lung cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Osimertinib: A third-generation EGFR inhibitor used in the treatment of non-small-cell lung cancer.
Gefitinib: An EGFR inhibitor used for the treatment of certain types of breast, lung, and other cancers.
Erlotinib: Another EGFR inhibitor used in the treatment of non-small-cell lung cancer and pancreatic cancer.
Uniqueness
N-Methyl-dosimertinib-d5 stands out due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This modification results in improved stability, reduced toxicity, and potentially greater therapeutic efficacy compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C24H24N6O2 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
3,3-dideuterio-N-[4-methoxy-2-(methylamino)-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H24N6O2/c1-5-23(31)27-19-12-20(22(32-4)13-18(19)25-2)29-24-26-11-10-17(28-24)16-14-30(3)21-9-7-6-8-15(16)21/h5-14,25H,1H2,2-4H3,(H,27,31)(H,26,28,29)/i1D2,3D3 |
InChI-Schlüssel |
MXOAYBHVDKUSDI-LVASGBLVSA-N |
Isomerische SMILES |
[2H]C(=CC(=O)NC1=CC(=C(C=C1NC)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CNC1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















